molecular formula C12H13Cl2N3 B507848 1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 400749-62-4

1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No. B507848
CAS RN: 400749-62-4
M. Wt: 270.15g/mol
InChI Key: RTOMSIDYLGGAIA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

The compound 1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a key intermediate in the synthesis of various pyrazole derivatives. For instance, Xu Li-feng et al. (2011) described the synthesis of three new 6-arylsubstituted pyrazolo [1,5-a] pyrimidine derivatives using 2,4-dichlorobenzyl cyanide through a series of reactions including acetylation, condensation with hydrazine hydrate, and reaction with diethyl 2-phenylmalonates to yield desired products. The structures of these pyrazolo [1,5-a] pyrimidines were characterized by IR and 1HNMR, highlighting their potential in medicinal chemistry due to pyrazolo [1,5-a] pyrimidines' biological activities (Xu Li-feng, 2011).

Chemical Reactivity and Formation of Isothiazoles

The reactivity of similar compounds has been explored by Maria Koyioni et al. (2014), who investigated the reaction of 1H-pyrazol-5-amines with 4,5-dichloro-1,2,3-dithiazolium chloride, leading to the formation of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles. Their study demonstrates the nuanced chemical reactivity of pyrazolamines under different pH conditions, providing insights into the synthetic versatility of pyrazole-based compounds (Maria Koyioni et al., 2014).

Development of Water-Soluble Pyrazolate Rhodium(I) Complexes

Glòria Esquius et al. (2000) synthesized new pyrazoles with aminoalkyl groups at position 4, which were reacted with [RhCl(COD)]2 to form water-soluble pyrazolate rhodium(I) complexes. Their work expands the application of pyrazole derivatives into the development of novel organometallic complexes with potential catalytic activities (Glòria Esquius et al., 2000).

Antibacterial and Antioxidant Activities

Research into the biological activities of pyrazole derivatives has also been extensive. For example, Rafah F. Al-Smaisim (2012) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives showing good antibacterial activity. Their work underscores the potential of pyrazole-based compounds in developing new antibacterial agents (Rafah F. Al-Smaisim, 2012).

Safety and Hazards

This involves studying the compound’s toxicity and potential hazards, including its impact on human health and the environment .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas that require further investigation .

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3/c1-7-12(15)8(2)17(16-7)6-9-3-4-10(13)5-11(9)14/h3-5H,6,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOMSIDYLGGAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401178466
Record name 1-[(2,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

CAS RN

400749-62-4
Record name 1-[(2,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400749-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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